molecular formula C14H15NO5 B5533605 5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B5533605
M. Wt: 277.27 g/mol
InChI Key: SMKJLXICQFHECP-UHFFFAOYSA-N
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Description

5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C14H15NO5 It is known for its unique structure, which includes a dioxane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 2-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products Formed

Scientific Research Applications

5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research[5][5].

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-{[(4-chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-{[(4-hydroxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

The uniqueness of 5-{[(2-methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its methoxy group at the 2-position, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic and medicinal applications .

Properties

IUPAC Name

5-[(2-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-14(2)19-12(16)9(13(17)20-14)8-15-10-6-4-5-7-11(10)18-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKJLXICQFHECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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